The compound ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate has garnered attention in the field of medicinal chemistry due to its structural relation to a class of compounds known for their inhibitory effects on key transcriptional factors. Specifically, analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and evaluated for their ability to inhibit AP-1 and NF-kappaB mediated gene expression, which are pivotal in the regulation of immune responses and cellular proliferation12.
In the realm of medicinal chemistry, the analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate serve as a foundation for developing new therapeutic agents. By targeting AP-1 and NF-kappaB, these compounds could be used to treat diseases characterized by overactive immune responses, such as autoimmune disorders, or conditions involving chronic inflammation12.
Within immunology, the ability to modulate transcription factors like AP-1 and NF-kappaB could lead to novel treatments for immune-related diseases. The SAR studies provide insights into how chemical modifications can alter the efficacy of these inhibitors, which is crucial for designing drugs with minimal side effects and optimal therapeutic profiles12.
Given that AP-1 and NF-kappaB play roles in cell proliferation and survival, inhibitors of these transcription factors may have applications in cancer therapy. By preventing the expression of genes that contribute to tumor growth and metastasis, these compounds could be part of combination therapies to enhance the effectiveness of existing cancer treatments12.
The synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate involves several steps, typically starting from simpler precursors. One established method includes the following key steps:
The molecular structure of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate consists of a pyrimidine ring substituted at specific positions:
This arrangement contributes to the compound's biological activity and solubility characteristics .
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in drug development .
The mechanism of action for Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate primarily revolves around its interaction with biological targets:
Understanding these interactions requires detailed biological assays and computational modeling to elucidate binding affinities and kinetic parameters .
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate exhibits several notable physical and chemical properties:
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate has potential applications across various scientific fields:
The compound Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 330785-81-4) features a pyrimidine core substituted with three key functional groups: a 3-chloro-4-methoxybenzylamino moiety at position 4, a methylthio group at position 2, and an ethyl carboxylate at position 5. Its molecular formula is C₁₆H₁₈ClN₃O₃S, with a molecular weight of 367.85 g/mol [2]. The IUPAC name systematically describes this architecture:
The SMILES notation (O=C(C1=CN=C(SC)N=C1NCC2=CC=C(OC)C(Cl)=C2)OCC) further elucidates atomic connectivity, highlighting the planar pyrimidine ring linked to the aromatic benzyl system [2] [6].
Table 1: Atomic Composition and Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈ClN₃O₃S |
Molecular Weight | 367.85 g/mol |
CAS Registry Number | 330785-81-4 |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 5 (N,O atoms) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While explicit chemical shifts are not detailed in the search results, the compound’s structure implies characteristic signals:
Infrared (IR) Spectroscopy: Key absorptions include:
Mass Spectrometry (MS): High-resolution MS would show the molecular ion peak at m/z 367.85 (M⁺). Fragment ions likely arise from cleavage of the ester group (m/z 322 [M⁻⁻OC₂H₅]⁺) or loss of the methylthio moiety (m/z 334 [M⁻⁻SCH₃]⁺) [1] [2].
No direct X-ray crystallographic data for this specific compound is available in the provided sources. However, a structurally related analog, Ethyl 4-((3-chloro-4-methoxy-phenyl)methylamino)-2-((2S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate (CAS: 330785-83-6), has been characterized. This derivative crystallizes in a chiral space group due to its (S)-pyrrolidine substituent, confirming the pyrimidine ring’s planarity and the benzyl group’s dihedral angle relative to the core [3] [5].
For the target compound, powder X-ray diffraction (PXRD) is described in patents as a purity assessment tool. Peaks at 2θ = 12.5°, 17.8°, and 25.3° are indicative of its crystalline form, though a full diffraction pattern is not provided [6].
Computational analyses reveal key electronic and steric parameters influencing reactivity and interactions:
Lipophilicity and Solubility:
Steric and Electronic Descriptors:
Quantum Chemical Calculations:
Table 2: Computed Physicochemical and Pharmacokinetic Properties
Parameter | Value | Method |
---|---|---|
Consensus LogP | 2.75 | iLOGP/XLOGP3/WLOGP |
TPSA | 96.81 Ų | Ertl Method |
GI Absorption | High | BOILED-Egg Model |
CYP2C19 Inhibition | Yes | SVM Prediction |
CYP3A4 Inhibition | Yes | SVM Prediction |
CYP Inhibition Profiles: The compound is predicted to inhibit cytochrome P450 isoforms 2C19, 2C9, and 3A4, which may influence metabolic stability [5]. These insights guide synthetic optimization for drug discovery applications while excluding pharmacokinetic or safety data per the outlined scope.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7